molecular formula C9H11NO2 B1581011 3-(2-Hydroxyphenyl)propanamide CAS No. 22367-76-6

3-(2-Hydroxyphenyl)propanamide

Cat. No.: B1581011
CAS No.: 22367-76-6
M. Wt: 165.19 g/mol
InChI Key: LDJLLJYEHWTXLF-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)propanamide is an organic compound with the molecular formula C₉H₁₁NO₂ It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyphenyl)propanamide typically involves the reaction of 2-hydroxybenzaldehyde with propionamide under specific conditions. One common method includes the use of methylene chloride as a solvent and boron tribromide as a reagent . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogens or nitrating agents can be used for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of 3-(2-oxophenyl)propanamide.

    Reduction: Formation of 3-(2-hydroxyphenyl)propylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(2-Hydroxyphenyl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)propanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The amide group can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    3-(4-Hydroxyphenyl)propanamide: Similar structure but with the hydroxy group in the para position.

    2-Hydroxybenzamide: Lacks the propanamide group but has a similar hydroxyphenyl structure.

    3-Phenylpropanamide: Lacks the hydroxy group but has a similar propanamide structure.

Uniqueness: 3-(2-Hydroxyphenyl)propanamide is unique due to the specific positioning of the hydroxy group, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(2-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4,11H,5-6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJLLJYEHWTXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176903
Record name 2-Hydroxybenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22367-76-6
Record name 2-Hydroxybenzenepropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022367766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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